Monolayer Molecular Orientation: Dihexadecyl Ether Exhibits a 65° Tilt vs. Perpendicular Alkane Packing
In scanning tunneling microscopy (STM) studies of self-assembled monolayers on highly ordered pyrolytic graphite, di-n-hexadecyl ether (C16 ether) adopts a distinctly different molecular orientation compared to analogous long-chain alkanes. Specifically, the ether molecules orient with their molecular axes at an angle of approximately 65 degrees relative to the lamellar axes, whereas simple alkanes like tritriacontane pack with their molecular axes oriented perpendicular to the lamellar axes [1]. This 65° tilt is a direct consequence of the central oxygen atom in the ether linkage, which alters the local dipole and packing constraints, and this orientation was shown to be 'template-incompetent'—meaning an ether monolayer does not impose its 65° orientation on subsequently adsorbed alkanes, while an alkane monolayer does successfully template its perpendicular orientation onto ether molecules [1]. This behavior has direct implications for the design of mixed or patterned molecular layers, where the ether's packing geometry can be exploited or must be avoided.
| Evidence Dimension | Molecular axis orientation relative to lamellar axes in adsorbed monolayers |
|---|---|
| Target Compound Data | Approximately 65 degrees tilt |
| Comparator Or Baseline | Tritriacontane (C33 alkane) and similar long-chain alkanes (approximately 0 degrees / perpendicular orientation) |
| Quantified Difference | Approximately 65-degree difference in tilt angle |
| Conditions | Adsorbed monolayers on highly ordered pyrolytic graphite (HOPG); pure phenyloctane solutions; scanning tunneling microscopy (STM) |
Why This Matters
This quantitative difference in molecular tilt angle is critical for researchers designing nanostructured surfaces or studying molecular self-assembly, as it dictates the packing density and template capabilities of the monolayer.
- [1] Claypool, C. L., et al. Supramolecular Control of Two‐Dimensional Phase Behavior. (Reported via Scite.ai). Original research on STM of long-chain ethers and alkanes. View Source
